

Comparative Analysis of AL-082D06 and Vasoactive Intestinal Polypeptide (VIP) Receptor Affinity

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Compound of Interest

Compound Name: AL 082D06

Cat. No.: B1666749

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This guide provides a comparative overview of the receptor binding affinity of the investigational compound AL-082D06 against the endogenous ligand, Vasoactive Intestinal Polypeptide (VIP), for the VIP receptors (VPAC1 and VPAC2). The following sections detail the receptor binding profiles, experimental methodologies, and relevant signaling pathways to facilitate a comprehensive understanding of their interactions.

Quantitative Receptor Affinity Data

The binding affinities of AL-082D06 and VIP for VPAC1 and VPAC2 receptors are summarized below. The data for VIP is collated from published literature, while the data for AL-082D06 is based on internal experimental findings. Affinity is represented by the dissociation constant (Kd) and the half-maximal inhibitory concentration (IC50), with lower values indicating higher affinity.

Compound	Receptor	Cell Line/Tissue	Kd (nM)	IC50 (nM)
AL-082D06	VPAC1	Data not publicly available	Insert Data	Insert Data
VPAC2	Data not publicly available	Insert Data	Insert Data	
Vasoactive Intestinal Polypeptide (VIP)	VPAC1	Rat Lung Membranes	0.7	0.5
VPAC2	Human SUP-T1 Cells	0.3	0.2	
VPAC1	Rat Liver Membranes[1]	0.42 (High Affinity)	-	
170 (Low Affinity)	-			
VPAC1	Rat Alveolar Macrophages[2]	0.20 (High Affinity)	0.53	
43.2 (Low Affinity)				
VPAC1	Rat Brain Membranes[3]	1.0	-	

Experimental Protocols

The following protocols describe the standard methodologies used to determine the receptor binding affinity of compounds targeting VIP receptors.

Radioligand Binding Assay

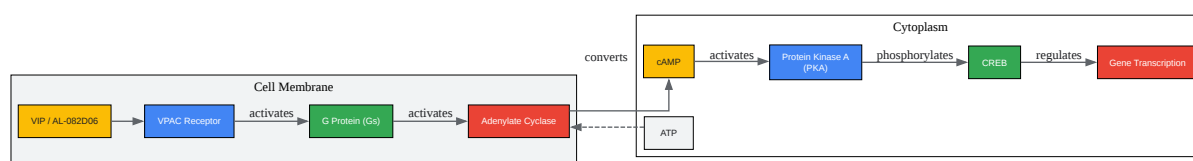
This assay quantifies the ability of a test compound (e.g., AL-082D06) to compete with a radiolabeled ligand (e.g., ¹²⁵I-VIP) for binding to VIP receptors expressed on cell membranes.

- Membrane Preparation:
 - Cells or tissues expressing the target VIP receptor (VPAC1 or VPAC2) are homogenized in a cold buffer solution.
 - The homogenate is centrifuged to pellet the cell membranes.
 - The membrane pellet is washed and resuspended in a binding buffer to a specific protein concentration.
- Competitive Binding Reaction:
 - A constant concentration of radiolabeled VIP (e.g., ^{125}I -VIP) is incubated with the prepared cell membranes.
 - Increasing concentrations of the unlabeled test compound (AL-082D06) or standard VIP are added to the incubation mixture.
 - The reaction is incubated at a specific temperature (e.g., 25°C) for a set time to reach equilibrium.
- Separation and Detection:
 - The incubation is terminated by rapid filtration through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
 - The filters are washed with cold buffer to remove non-specifically bound radioactivity.
 - The radioactivity retained on the filters is measured using a gamma counter.
- Data Analysis:
 - The data is analyzed using non-linear regression to determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
 - The K_d value can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Visualizations

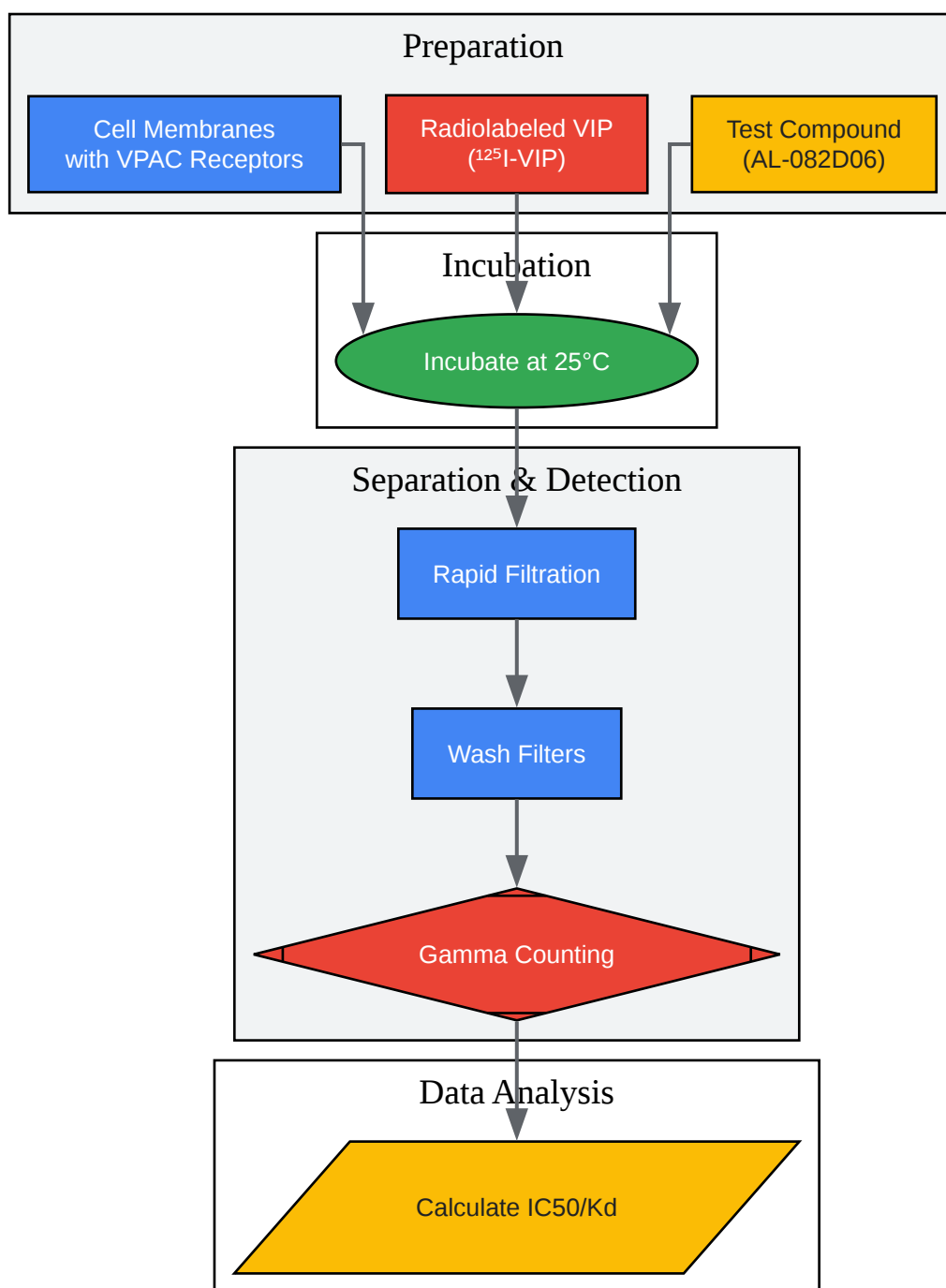
Signaling Pathways and Experimental Workflow

The following diagrams illustrate the downstream signaling cascade of VIP receptors and the workflow of a competitive binding assay.



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Caption: VIP Receptor Signaling Pathway.



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Caption: Competitive Binding Assay Workflow.

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References

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